2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide
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Overview
Description
2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a methoxyimino group, and multiple chlorine substitutions on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Methoxyimino Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the methoxyimino intermediate.
Coupling with 2,3-Dichlorobenzenesulfonyl Chloride: The methoxyimino intermediate is then reacted with 2,3-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyimino group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.
Scientific Research Applications
2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The methoxyimino group may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-(4-chlorophenyl)benzenesulfonamide
- 2,3-dichloro-N-(2-chlorophenyl)benzenesulfonamide
- 2,3-dichloro-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide is unique due to the presence of both the methoxyimino and sulfonamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-23-20-13(10-5-7-11(16)8-6-10)9-19-24(21,22)14-4-2-3-12(17)15(14)18/h2-8,19H,9H2,1H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTSZXHSZWTQHV-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl)\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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